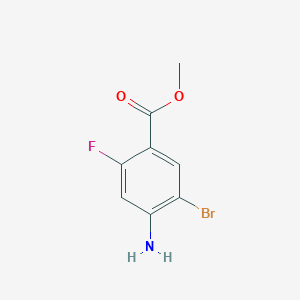

Methyl 4-amino-5-bromo-2-fluorobenzoate

Description

Contextualization within Fluorine and Halogenated Aromatic Chemistry

Methyl 4-amino-5-bromo-2-fluorobenzoate is situated at the intersection of two critical areas of organic chemistry: fluorine chemistry and the chemistry of halogenated aromatics. The inclusion of fluorine in organic molecules is a widely used strategy in drug discovery. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Simultaneously, the presence of bromine on the aromatic ring is of great synthetic utility. Aryl bromides are key substrates in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds. Therefore, the dual halogenation of this molecule provides a powerful combination of a metabolically significant fluorine atom and a synthetically versatile bromine atom.

Significance as a Multifunctional Building Block for Advanced Molecular Architectures

In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used to assemble more complex structures in a modular fashion. tcichemicals.com this compound is an exemplary multifunctional building block because it possesses four distinct functional groups, each with its own characteristic reactivity. This allows for a programmed, step-wise synthesis where different parts of the molecule can be modified without affecting others.

The versatility of this compound stems from the orthogonal reactivity of its functional groups. The amino group can be converted into a diazonium salt for Sandmeyer reactions or acylated to form amides. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various alkyl, aryl, or alkynyl groups. The methyl ester can be hydrolyzed to a carboxylic acid or converted into other derivatives. This rich chemical reactivity allows chemists to use a single, well-defined starting material to generate a diverse library of complex products.

Table 2: Functional Groups and Potential Synthetic Transformations

| Functional Group | Position | Electronic Effect | Potential Reactions |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing, meta-directing | Hydrolysis to carboxylic acid, Amidation |

| Fluorine (-F) | C2 | Electron-withdrawing, ortho,para-directing | Modulates ring reactivity and molecular properties |

| Amino (-NH₂) | C4 | Electron-donating, ortho,para-directing | Diazotization (e.g., Sandmeyer reaction), Acylation, Alkylation |

| Bromine (-Br) | C5 | Electron-withdrawing, ortho,para-directing | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), Nucleophilic aromatic substitution |

Overview of Research Trajectories for Aryl Aminobenzoate Derivatives

Aryl aminobenzoates, the chemical class to which this compound belongs, have a long history of importance in chemistry and pharmacology. The parent compound, para-aminobenzoic acid (PABA), is a key intermediate in the biosynthesis of folate. Its derivatives have found extensive use as local anesthetics (e.g., benzocaine), sunscreens, and as starting materials for dyes and pharmaceuticals.

Current research continues to explore aminobenzoic acid derivatives for a wide range of applications. Studies have investigated their potential as anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of novel derivatives is a major focus, aiming to improve efficacy, selectivity, and pharmacokinetic properties. By incorporating fluorine and bromine atoms, this compound serves as an advanced intermediate for creating next-generation aryl aminobenzoate derivatives, potentially leading to the discovery of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYKKRVIIGZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 5 Bromo 2 Fluorobenzoate and Analogues

Direct Synthesis Approaches to Methyl 4-amino-5-bromo-2-fluorobenzoate

Direct synthetic routes aim to assemble the target molecule from precursors that already contain some of the key functional groups and substituents. These methods include esterification of a pre-functionalized benzoic acid, amination of a halogenated ester, and regioselective halogenation of an amino-ester precursor.

Esterification Routes for Halogenated Aminobenzoic Acid Precursors

One of the most straightforward methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-amino-5-bromo-2-fluorobenzoic acid. The Fischer-Speier esterification is a common and effective method for this transformation. researchgate.netbond.edu.au This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. A strong mineral acid, such as sulfuric acid (H₂SO₄), is typically used as the catalyst. researchgate.net The presence of the basic amino group on the aromatic ring necessitates the use of a stoichiometric amount of the acid catalyst to ensure protonation of the carbonyl group, which enhances its electrophilicity for attack by methanol. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, excess methanol is used.

An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate then readily reacts with methanol to form the methyl ester with high efficiency. This two-step process avoids the equilibrium limitations of Fischer esterification.

Table 1: Esterification of 4-amino-5-bromo-2-fluorobenzoic acid

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol (excess) | H₂SO₄ (catalytic/stoichiometric) | Equilibrium-driven reaction; requires excess alcohol. |

Amination Strategies for Halogenated Benzoate (B1203000) Esters

This approach involves introducing the amino group onto a benzoate ester that already possesses the required halogen substituents. A plausible precursor for such a strategy would be Methyl 5-bromo-2,4-difluorobenzoate. The introduction of the amino group at the C4 position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile (e.g., ammonia (B1221849) or an ammonia equivalent) attacks the electron-deficient aromatic ring and displaces a leaving group, in this case, a fluoride (B91410) ion.

The reaction is facilitated by the presence of electron-withdrawing groups (the ester and halogen atoms) which stabilize the negatively charged intermediate (Meisenheimer complex). The fluorine atom at the C4 position is particularly susceptible to displacement due to the activating effect of the ester group in the para position. Copper-catalyzed amination is another powerful method for forming C-N bonds on aryl halides, often showing high regioselectivity. nih.gov

Table 2: Amination of a Dihalogenated Benzoate Precursor

| Precursor | Reagents | Reaction Type | Key Considerations |

|---|---|---|---|

| Methyl 5-bromo-2,4-difluorobenzoate | Ammonia (NH₃) or equivalent | Nucleophilic Aromatic Substitution (SNAr) | The C4-fluorine is activated for substitution by the para-ester group. |

| Methyl 4,5-dibromo-2-fluorobenzoate | Ammonia (NH₃), Copper Catalyst | Copper-Catalyzed Amination | Selective amination of the C4-bromo position can be challenging. |

Regioselective Halogenation and Fluorination Methodologies on Substituted Benzoates

This strategy involves the late-stage introduction of the bromine atom onto a pre-existing scaffold, such as Methyl 4-amino-2-fluorobenzoate. The primary challenge in this approach is achieving the correct regioselectivity. The amino group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director.

Direct bromination of Methyl 4-amino-2-fluorobenzoate would likely lead to substitution at the C3 position, which is ortho to the powerful amino director. To achieve bromination at the desired C5 position (meta to the amino group), the directing influence of the amino group must be mitigated. This can be accomplished by protecting the amino group, for instance, by converting it to an acetamide (B32628). The bulkier and less activating acetamido group may sterically hinder the ortho position (C3) and electronically favor bromination at the C5 position. Following the bromination step, the protecting group is removed by hydrolysis to yield the final product.

Table 3: Regioselective Bromination Strategy

| Step | Starting Material | Reagents | Purpose |

|---|---|---|---|

| 1. Protection | Methyl 4-amino-2-fluorobenzoate | Acetic Anhydride | Convert the amino group to a less activating, sterically bulky acetamide. |

| 2. Bromination | N-(3-fluoro-4-(methoxycarbonyl)phenyl)acetamide | N-Bromosuccinimide (NBS), H₂SO₄ | Introduce bromine at the C5 position, meta to the protected amino group. |

| 3. Deprotection | Methyl 4-acetamido-5-bromo-2-fluorobenzoate | Aqueous Acid (e.g., HCl) | Hydrolyze the acetamide to restore the amino group. |

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways involve the synthesis of a closely related analogue followed by a chemical modification of a functional group to arrive at the target structure. These methods are particularly useful when direct approaches are complicated by issues of regioselectivity or reactivity.

Reduction of Nitro Precursors to Amino Functional Groups on Fluoro-Bromo-Benzoate Cores

A robust and widely used indirect method for introducing an amino group is through the reduction of a nitro group. commonorganicchemistry.com This pathway begins with the synthesis of a nitro-containing precursor, such as Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This intermediate can be prepared by the nitration of Methyl 5-bromo-2-fluorobenzoate.

The subsequent reduction of the nitro group is a high-yielding and reliable transformation. tandfonline.com Several reagents are effective for this purpose, including tin(II) chloride (SnCl₂) in an acidic medium, catalytic hydrogenation using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C), or using a metal like iron (Fe) or zinc (Zn) in acetic acid. commonorganicchemistry.comresearchgate.netscispace.com The choice of reducing agent can depend on the presence of other functional groups in the molecule; for instance, catalytic hydrogenation may not be suitable if other reducible groups are present. commonorganicchemistry.com The use of SnCl₂ is a classic method that is tolerant of many functional groups, including esters and aryl halides. acsgcipr.org

Table 4: Common Methods for Aromatic Nitro Group Reduction

| Reagent System | Solvent | Key Features |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, chemoselective, and tolerant of ester and halide groups. tandfonline.comscispace.com |

| H₂ gas, Pd/C | Methanol, Ethanol | Highly efficient but can also reduce other functional groups (e.g., dehalogenation). commonorganicchemistry.com |

| Fe powder, NH₄Cl or Acetic Acid | Ethanol/Water | Inexpensive, effective, and often used in industrial-scale synthesis. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Halogens

As introduced in section 2.1.2, Nucleophilic Aromatic Substitution (SNAr) is a powerful mechanism for synthesizing substituted aromatics. This strategy is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, typically a halogen.

For the synthesis of this compound, a precursor such as Methyl 5-bromo-2,4-difluorobenzoate could be employed. In this molecule, the fluorine at C4 is para to the strongly electron-withdrawing methyl ester group, and the fluorine at C2 is ortho to it. Both positions are activated towards nucleophilic attack. An incoming amine nucleophile would preferentially attack the C4 position, leading to the displacement of the fluoride ion and the formation of the desired C-N bond. The stability of the intermediate Meisenheimer complex, which is delocalized across the aromatic ring and onto the EWGs, is the driving force for the reaction.

Table 5: Nucleophilic Aromatic Substitution (SNAr) Pathway

| Precursor | Nucleophile | Leaving Group | Activating Groups |

|---|---|---|---|

| Methyl 5-bromo-2,4-difluorobenzoate | Ammonia (NH₃) | Fluoride (F⁻) at C4 | -CO₂Me (para), -F (ortho), -Br (meta) |

Multi-step Total Synthesis Approaches for Complex Analogs

This compound and its structural isomers serve as crucial building blocks in the multi-step total synthesis of complex, biologically active molecules, particularly in the realm of medicinal chemistry. The strategic placement of amino, bromo, and fluoro substituents on the benzene (B151609) ring provides multiple reactive sites for diversification and construction of intricate molecular architectures. These intermediates are particularly valuable in the synthesis of kinase inhibitors, which often feature complex heterocyclic cores.

A prominent example illustrating the utility of such building blocks is in the synthesis of highly potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), such as GSK2126458. nih.govacs.orgnih.gov The synthetic strategies employed for these complex molecules showcase a variety of modern organic reactions, including palladium-catalyzed cross-coupling reactions, to assemble the final complex structure from simpler, functionalized precursors.

The total synthesis of complex quinoline-based kinase inhibitors often begins with functionalized pyridinyl or quinolinyl fragments. For instance, the synthesis of GSK2126458 utilizes a multi-step approach starting from related bromo-amino precursors. newdrugapprovals.org The general strategy involves the sequential construction of the complex framework through carefully planned bond-forming reactions.

The key steps in such a synthesis typically include:

Initial Coupling Reactions: A core heterocyclic structure, such as a bromo-quinoline, is coupled with another heterocyclic moiety, for example, a pyridazine, using a palladium-catalyzed reaction like the Stille coupling. newdrugapprovals.org

Borylation and Subsequent Suzuki Coupling: The bromo-substituent on the quinoline (B57606) core is then converted to a boronic ester. This intermediate undergoes a subsequent Suzuki coupling with another functionalized aromatic or heteroaromatic fragment. This step is critical for introducing significant structural complexity. nih.govnewdrugapprovals.org

Functional Group Interconversion and Final Coupling: The amino group on the aniline-derived portion of the molecule can be introduced at various stages and is often protected or masked. The final steps frequently involve the formation of a sulfonamide linkage by reacting an amino-intermediate with a suitably substituted sulfonyl chloride, a common feature in many kinase inhibitors. nih.gov

This multi-step approach allows for the modular construction of complex drug candidates, where different fragments can be synthesized separately and then combined in the later stages. This strategy, often referred to as a convergent synthesis, is highly efficient for producing a variety of analogs for structure-activity relationship (SAR) studies. While the specific starting material may vary, the principles of using halogenated amino-benzoate derivatives as key intermediates remain a cornerstone in the synthesis of these complex therapeutic agents. ed.ac.ukacs.org

Chemical Reactivity and Derivatization Studies of Methyl 4 Amino 5 Bromo 2 Fluorobenzoate

Reactivity of the Aromatic Amino Group

The amino group in methyl 4-amino-5-bromo-2-fluorobenzoate is a key functional handle for a variety of synthetic transformations, including acylation, sulfonylation, cyclization, and diazonium salt formation.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The nucleophilic nature of the aromatic amino group readily allows for acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the aminobenzoate with acylating or sulfonylating agents, such as acyl chlorides or sulfonyl chlorides, often in the presence of a base to neutralize the acid byproduct.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar aminobenzoic acid derivatives is well-established. For instance, various aromatic anilines are routinely used in the synthesis of carboxamides and sulfonamides. libretexts.org The general transformation involves the reaction of the amino group with an appropriate acyl or sulfonyl halide.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

| Aromatic Amine | Acyl Chloride | N-Aryl Amide |

| Aromatic Amine | Sulfonyl Chloride | N-Aryl Sulfonamide |

These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a wide range of compounds with diverse biological and physical properties. The electronic environment of the aromatic ring, influenced by the bromo and fluoro substituents, will modulate the nucleophilicity of the amino group, which in turn affects the reaction conditions required for efficient conversion.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The presence of the amino group ortho to a reactive site, or one that can be made reactive, allows for its participation in cyclization reactions to form various nitrogen-containing heterocycles. Common heterocyclic systems derived from aminobenzoic acids include quinazolinones, benzoxazines, and benzodiazepines.

Quinazolinone Synthesis: The reaction of 2-aminobenzoic acids with a one-carbon source, such as formamide (B127407) or formic acid, is a common method for the synthesis of quinazolin-4-ones. rsc.orglibretexts.orgwikipedia.org This transformation typically involves a condensation and subsequent cyclization-dehydration cascade.

Benzoxazine Synthesis: Benzoxazines can be synthesized through the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). wikipedia.orgwikipedia.orgyoutube.com While this compound itself is not a phenol, its derivatives or related aminophenols could be employed in such reactions.

Benzodiazepine Synthesis: 1,4-Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized from 2-aminobenzophenones and their derivatives. masterorganicchemistry.comlibretexts.org The synthesis often involves the reaction of the aminobenzophenone with an amino acid or its derivative.

The specific substitution pattern of this compound would influence the feasibility and outcome of these cyclization strategies, potentially requiring tailored reaction conditions.

Diazonium Salt Chemistry and Sandmeyer-type Transformations for Aryl Halide and Nitrile Synthesis

The aromatic amino group can be converted to a diazonium salt, a highly versatile intermediate, through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt can then undergo a variety of Sandmeyer-type transformations to introduce a wide range of substituents onto the aromatic ring.

A patent describing the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. Current time information in Pasuruan, ID. This process involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by reaction with an iodide source to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. A subsequent reaction with a cyanide source, such as cuprous cyanide, under nitrogen protection, affords the target cyano derivative. Current time information in Pasuruan, ID. This example highlights the utility of diazonium salt chemistry for the introduction of iodo and cyano functionalities.

Table 2: Sandmeyer-type Reactions from Diazonium Salts

| Reagent | Product Functional Group |

| CuCl | Chloro |

| CuBr | Bromo |

| CuCN | Cyano |

| KI | Iodo |

| HBF4 | Fluoro |

| H2O, heat | Hydroxyl |

Reactivity of the Aromatic Halogen Substituents (Bromo and Fluoro)

The bromo and fluoro substituents on the aromatic ring of this compound are key sites for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at aryl halide positions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. Therefore, the bromo substituent in this compound is expected to be the primary site of reaction in these transformations, leaving the fluoro substituent intact.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. wikipedia.org It is a versatile method for forming C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. An efficient Suzuki-Miyaura reaction has been developed on unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene. wikipedia.org This reaction is a valuable tool for the synthesis of styrenes and other vinylarenes.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a key method for the synthesis of arylalkynes.

Buchwald–Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling an amine with an aryl halide. libretexts.orgwikipedia.org It is a powerful alternative to classical methods for the synthesis of arylamines.

The presence of the amino and ester groups on the ring can influence the catalytic cycle of these reactions, and optimization of ligands, bases, and reaction conditions may be necessary for high yields.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki | Organoboron reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Nucleophilic Displacement of Halogens (SNAr mechanisms)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The general reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions. wikipedia.org

In this compound, the ester group is an electron-withdrawing group. However, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. The relative positioning of the fluoro and bromo substituents with respect to the electron-withdrawing ester group and the electron-donating amino group will determine the feasibility and regioselectivity of SNAr reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation in organometallic chemistry used to convert an organic halide into an organometallic species, thereby reversing its polarity and enabling it to act as a nucleophile. wikipedia.org For this compound, the carbon-bromine bond is the most likely site for such a reaction.

The most common type of metal-halogen exchange is the lithium-halogen exchange, typically employing an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This reaction is generally very fast and is often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu The exchange rate follows the trend of I > Br > Cl, making the bromo-substituent on the target molecule highly susceptible to this transformation. wikipedia.org

In the case of this compound, the reaction would involve the replacement of the bromine atom with a lithium atom, forming a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 5-position of the benzene (B151609) ring.

However, the presence of the amino (-NH₂) group, which has an acidic proton, complicates this reaction. The organolithium reagent is a strong base and would likely deprotonate the amino group first before any halogen exchange occurs. nih.gov To achieve a successful metal-halogen exchange, a second equivalent of the organolithium reagent would be necessary. Alternatively, a combination of reagents, such as isopropylmagnesium chloride followed by n-butyllithium, can be used to manage acidic protons in the substrate. nih.gov

The resulting organometallic intermediate is a versatile synthon for creating new carbon-carbon or carbon-heteroatom bonds.

| Reactant | Reagents | Quenching Electrophile | Potential Product |

|---|---|---|---|

| This compound | 2 eq. n-Butyllithium | H₂O (Water) | Methyl 4-amino-2-fluorobenzoate |

| This compound | 2 eq. n-Butyllithium | CO₂ (Carbon Dioxide) | 4-Amino-2-fluoro-5-(methoxycarbonyl)benzoic acid |

| This compound | 2 eq. n-Butyllithium | CH₃I (Methyl Iodide) | Methyl 4-amino-2-fluoro-5-methylbenzoate |

| This compound | 2 eq. n-Butyllithium | (CH₃)₂CO (Acetone) | Methyl 4-amino-2-fluoro-5-(2-hydroxypropan-2-yl)benzoate |

Reactivity of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) in this compound is a key site for derivatization through nucleophilic acyl substitution reactions. These reactions allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, and amides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-amino-5-bromo-2-fluorobenzoic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid product. The existence of 4-amino-5-bromo-2-fluorobenzoic acid is confirmed by its availability from chemical suppliers. bldpharm.com

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | N/A (Direct conversion) | 4-amino-5-bromo-2-fluorobenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ (acid workup) | Sodium 4-amino-5-bromo-2-fluorobenzoate | 4-amino-5-bromo-2-fluorobenzoic acid |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this allows for the synthesis of a variety of other esters. The reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. To ensure a high yield of the new ester, the reactant alcohol is often used as the solvent. In base-catalyzed transesterification, an alkoxide base corresponding to the desired alcohol is used.

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Acid (H⁺) or Base (CH₃CH₂O⁻) | Ethyl 4-amino-5-bromo-2-fluorobenzoate |

| Isopropanol ((CH₃)₂CHOH) | Acid (H⁺) or Base ((CH₃)₂CHO⁻) | Isopropyl 4-amino-5-bromo-2-fluorobenzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid (H⁺) or Base (C₆H₅CH₂O⁻) | Benzyl 4-amino-5-bromo-2-fluorobenzoate |

The methyl ester can be converted into an amide through a reaction with a primary or secondary amine, a process known as aminolysis. This reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The formation of amides is a crucial transformation in medicinal chemistry. nih.gov

The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the elimination of methanol (B129727) and the formation of the corresponding N-substituted or N,N-disubstituted 4-amino-5-bromo-2-fluorobenzamide. While direct aminolysis is possible, sometimes Lewis acids are used to catalyze the reaction. nih.gov

| Amine Reactant | Amine Type | Product Amide |

|---|---|---|

| Ethylamine (CH₃CH₂NH₂) | Primary | N-ethyl-4-amino-5-bromo-2-fluorobenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | N,N-diethyl-4-amino-5-bromo-2-fluorobenzamide |

| Aniline (C₆H₅NH₂) | Primary (Aromatic) | 4-Amino-5-bromo-2-fluoro-N-phenylbenzamide |

| Pyrrolidine (C₄H₈NH) | Secondary (Cyclic) | (4-Amino-5-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Amino 5 Bromo 2 Fluorobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like Methyl 4-amino-5-bromo-2-fluorobenzoate.

Two-dimensional (2D) NMR spectroscopy would be critical in confirming the substitution pattern of the benzene (B151609) ring and assigning the specific resonances of each proton and carbon atom.

COSY (Correlation Spectroscopy): A hypothetical COSY spectrum would reveal the scalar coupling between adjacent protons. For this molecule, a key correlation would be expected between the two aromatic protons, H-3 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-3 to C-3 and H-6 to C-6) and the methyl protons to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular skeleton. Key predicted correlations would include:

The methyl protons of the ester group showing a correlation to the carbonyl carbon (C=O).

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5.

The protons of the amino group (-NH₂) could show correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY could reveal through-space interactions between the amino protons and the adjacent aromatic proton (H-3), as well as between the methyl ester protons and the aromatic proton at the 6-position (H-6), helping to confirm the conformation of the ester group relative to the ring.

A summary of predicted 1H and 13C NMR chemical shifts is presented below, based on the analysis of its structural isomer 2-amino-4-bromo-5-fluorobenzoic acid and general substituent effects. allfordrugs.com

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C1 | - | ~125 | H-3, H-6 |

| C2 | - | ~158 (d, 1JCF) | H-3 |

| C3 | ~6.8 | ~115 (d, 2JCF) | C1, C2, C4, C5 |

| C4 | - | ~145 | H-3, H-6, NH2 |

| C5 | - | ~100 (d, 3JCF) | H-3, H-6 |

| C6 | ~7.8 | ~135 | C1, C4, C5 |

| C=O | - | ~168 | OCH3 |

| OCH3 | ~3.9 | ~52 | C=O |

| NH2 | ~4.5 (broad) | - | C3, C4 |

(Note: 'd' indicates a doublet due to fluorine coupling. J-coupling values are approximate.)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.gov

For this compound, 13C and 15N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments would be particularly informative. Different polymorphs would exhibit distinct chemical shifts for the carbon and nitrogen atoms due to variations in the crystal lattice and intermolecular interactions (e.g., hydrogen bonding involving the amino group). nih.gov Furthermore, ssNMR can probe the local environment of the halogen atoms (79/81Br and 19F), providing additional insight into the packing arrangements in different crystalline forms. wiley.com

Mass Spectrometry (MS) for Accurate Molecular and Fragment Ion Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For this compound (C₈H₇BrFNO₂), the exact mass of the molecular ion [M]+• would be calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+• and [M+2]+•).

Based on the exact masses of the most abundant isotopes (12C, 1H, 79Br, 19F, 14N, 16O), the predicted monoisotopic mass is approximately 246.9695 u. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. This is consistent with HRMS data for the analogous 2-amino-4-bromo-5-fluorobenzoic acid, which shows a measured m/z of 233.9551 for its [M+H]+ ion (calculated: 233.9560). allfordrugs.com

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion (typically the molecular ion) to elucidate its structure. The fragmentation pattern is a unique fingerprint of the molecule. miamioh.edu

For this compound, the fragmentation pathways would likely be initiated by the loss of stable neutral molecules or radicals from the molecular ion [M]+•. Predicted primary fragmentation steps include:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion [M - 31]+. libretexts.org

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde could lead to an ion at [M - 30]+.

Loss of the entire ester group: Cleavage could result in the loss of •COOCH₃, yielding a bromofluoroaniline radical cation [M - 59]+.

Decarbonylation: Loss of carbon monoxide (CO) from the [M - •OCH₃]+ fragment is also a plausible subsequent fragmentation step.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| ~247/249 | ~216/218 | •OCH₃ |

| ~247/249 | ~188/190 | •COOCH₃ |

| ~216/218 | ~188/190 | CO |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. The predicted vibrational modes for this compound are based on characteristic frequencies for substituted aromatic compounds. libretexts.orgnist.gov

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, expected in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the methyl C-H stretches from the ester group would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected around 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretching: The C-F stretching vibration would likely produce a strong band in the 1200-1300 cm⁻¹ region, while the C-Br stretch would be found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

C-N and C-O Stretching: These vibrations are expected in the fingerprint region, between 1200-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Fluoro (-F) | C-F Stretch | 1200 - 1300 |

| Bromo (-Br) | C-Br Stretch | 500 - 650 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The primary amine (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands, often causing broadening and a shift to lower wavenumbers. ijtsrd.com The carbonyl group (C=O) of the methyl ester will produce a strong, sharp absorption band in the region of 1680-1740 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. nist.gov

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring will likely produce a series of bands in the 1450-1600 cm⁻¹ range. The substitutions on the benzene ring, including the bromine and fluorine atoms, will also give rise to characteristic vibrations, though these are often found in the fingerprint region (below 1500 cm⁻¹) and can be complex to assign definitively without comparative analysis.

Hydrogen bonding is a critical aspect of the molecular interactions in the solid state. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could form between the amino group and the ester's carbonyl oxygen. Intermolecular hydrogen bonds are likely to occur between the amino group of one molecule and the carbonyl oxygen or the fluorine atom of a neighboring molecule. These interactions play a significant role in the packing of the molecules in the crystal lattice and can be inferred from shifts in the vibrational frequencies of the involved functional groups in the FT-IR spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric) | 3400 - 3500 | Primary Amine |

| N-H Stretching (symmetric) | 3300 - 3400 | Primary Amine |

| Aromatic C-H Stretching | 3000 - 3100 | Benzene Ring |

| C=O Stretching | 1680 - 1740 | Methyl Ester |

| C=C Stretching | 1450 - 1600 | Benzene Ring |

| N-H Bending | 1550 - 1650 | Primary Amine |

| C-O Stretching | 1100 - 1300 | Methyl Ester |

| C-F Stretching | 1000 - 1400 | Aryl Fluoride (B91410) |

| C-Br Stretching | 500 - 600 | Aryl Bromide |

Raman Spectroscopy for Molecular Vibrational Modes and Crystallinity Assessment

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in the polarizability of a molecule during vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the benzene ring and the vibrations of the substituent groups.

The symmetric "ring breathing" mode of the substituted benzene ring is a characteristic and often strong band in the Raman spectrum, typically appearing in the region of 1000-1100 cm⁻¹. The positions of other ring vibrations are influenced by the nature and position of the substituents. The C-Br and C-F stretching vibrations will also be active in the Raman spectrum.

Raman spectroscopy is also a valuable tool for assessing the crystallinity of a sample. Well-defined, sharp peaks in the Raman spectrum are indicative of a highly crystalline material, while broader, less-defined peaks can suggest a more amorphous or disordered structure. This is because the vibrational modes are sensitive to the local environment of the molecules, which is more uniform in a crystalline solid. Analysis of related compounds like 2-amino-5-bromobenzoic acid and 2-amino-5-fluorobenzoic acid through Raman spectroscopy has proven effective in elucidating their vibrational characteristics. ijtsrd.comnih.gov

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group/Motion |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretching | 3000 - 3100 | Benzene Ring |

| C=O Stretching | 1680 - 1740 | Methyl Ester |

| Ring Breathing Mode | 1000 - 1100 | Benzene Ring |

| C-N Stretching | 1250 - 1350 | Aryl Amine |

| C-F Stretching | 1000 - 1400 | Aryl Fluoride |

| C-Br Stretching | 500 - 600 | Aryl Bromide |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the cited literature, the crystal structure of a closely related isomer, Methyl 2-amino-5-bromobenzoate, provides significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.net

For Methyl 2-amino-5-bromobenzoate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁. researchgate.net The analysis showed that the molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, which forms a six-membered ring (S(6) graph-set notation). researchgate.net In the crystal, molecules are connected by intermolecular N—H···O hydrogen bonds, creating zigzag chains that propagate along a specific crystallographic axis. researchgate.net

Table 3: Predicted Crystallographic Parameters and Interactions for this compound (by analogy with Methyl 2-amino-5-bromobenzoate)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric, dependent on packing |

| Intramolecular Interactions | Possible N—H···O or N—H···F hydrogen bonding |

| Intermolecular Interactions | N—H···O hydrogen bonds, potential C—H···F and halogen bonds |

| Crystal Packing Motif | Likely formation of chains or sheets via hydrogen bonding |

Computational and Theoretical Chemistry Investigations of Methyl 4 Amino 5 Bromo 2 Fluorobenzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular properties of complex organic compounds. For Methyl 4-amino-5-bromo-2-fluorobenzoate, these computational methods provide insights into its geometry, conformational stability, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.

Conformational analysis, a key aspect of understanding molecular behavior, is also performed using DFT. This involves identifying different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the orientation of the amino and methyl ester groups relative to the benzene (B151609) ring are of particular interest. The relative energies of these conformers are calculated to determine the most stable conformation.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying the electronic structure and energetics of this compound. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be used to calculate various molecular properties, including total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties and serve as a benchmark for other methods. nih.govresearchgate.net

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling the electron distribution, especially in systems with lone pairs and potential for hydrogen bonding. wikipedia.org

The choice of the exchange-correlation functional is critical in DFT. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular hybrid functionals that often yield reliable results for organic molecules. researchgate.net The selection of the functional and basis set should be validated against experimental data where available or benchmarked against higher-level computational methods to ensure the reliability of the theoretical predictions. researchgate.netnih.gov

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable tools to analyze the electronic properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, Methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energy values were reported as -6.509 eV and -4.305 eV, respectively. dergipark.org.tr While the addition of an amino group in this compound would be expected to raise the HOMO energy and potentially alter the LUMO energy, this provides a useful reference point.

Table 1: Frontier Molecular Orbital Energies of a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | -6.509 | -4.305 | 2.204 |

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. dntb.gov.ua The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic interaction. dergipark.org.tr Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential, suggesting them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, where electron density is localized in bonds and lone pairs. wikipedia.org Departures from this idealized picture, quantified as donor-acceptor interactions, reveal the stabilizing effects of electron delocalization. wisc.edu

For halogenated aminobenzoates, NBO analysis identifies significant hyperconjugative interactions that contribute to molecular stability. These interactions involve the donation of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.

Key interactions typically observed in related molecules like Methyl 2-amino-5-bromobenzoate and 2-amino-5-bromobenzoic acid include:

Lone Pair Delocalization: The lone pair electrons on the amino nitrogen (LP(N)) and the ester/acid oxygen atoms (LP(O)) delocalize into adjacent anti-bonding orbitals. The most significant of these is often the interaction between a nitrogen lone pair and the π* anti-bonding orbitals of the benzene ring (LP(N) → π*(C-C)), indicating strong resonance effects of the amino group.

Intramolecular Hydrogen Bonding: In isomers where the amino and ester groups are ortho to each other, a stabilizing intramolecular hydrogen bond can form (N-H···O). NBO analysis quantifies this interaction as a donation from the oxygen lone pair to the N-H anti-bonding orbital (LP(O) → σ*(N-H)). researchgate.net

Halogen Interactions: Lone pairs on the bromine atom also participate in delocalization with the ring's π-system.

These delocalization effects lead to a more stable molecular structure by spreading electron density over a larger area. The table below summarizes typical high-stabilization energy interactions found in computational studies of analogous compounds. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (Carom-Carom) | ~40-55 | Amino group resonance with ring |

| π (Carom-Carom) | π* (Carom-Carom) | ~15-25 | Ring π-delocalization |

| LP (2) O(carbonyl) | π* (Carom-Carom) | ~15-20 | Carbonyl resonance with ring |

| LP (1) O(carbonyl) | σ* (Carom-Cester) | ~5-10 | Hyperconjugation |

| LP (3) Br | π* (Carom-Carom) | ~2-5 | Bromine resonance with ring |

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Global and local reactivity descriptors derived from Density Functional Theory (DFT) are essential for predicting the chemical behavior, stability, and reactivity of a molecule. chemrxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fluorine1.ru The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. dergipark.org.tr

For a precursor molecule like Methyl 4-bromo-2-fluorobenzoate, the HOMO/LUMO energy values were calculated to be -6.509 eV and -4.305 eV, respectively. dergipark.org.tr From these frontier orbital energies, several global reactivity descriptors can be derived: dergipark.org.tr

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The tendency to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. S = 1 / η

Electrophilicity Index (ω): A measure of the ability to act as an electrophile. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. Conversely, a small gap suggests the molecule is more reactive. The electrophilicity index helps classify molecules; a high value indicates a good electrophile. dergipark.org.tr

The table below presents representative calculated values for these descriptors based on studies of similar halogenated benzoates. dergipark.org.tr

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.509 | Electron-donating ability |

| ELUMO | - | -4.305 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.204 | Chemical stability/reactivity |

| Ionization Potential (I) | -EHOMO | 6.509 | Tendency to lose electrons |

| Electron Affinity (A) | -ELUMO | 4.305 | Tendency to gain electrons |

| Electronegativity (χ) | (I+A)/2 | 5.407 | Overall electron-attracting power |

| Chemical Hardness (η) | (I-A)/2 | 1.102 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ²/2η | 13.25 | Propensity to act as an electrophile |

Prediction and Simulation of Spectroscopic Properties

Simulated Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. The resulting simulated Infrared (IR) and Raman spectra serve as a powerful tool for the assignment of experimental spectral bands to specific molecular vibrations. nih.govnih.gov Studies on analogous compounds like 2-amino-5-bromobenzoic acid have demonstrated excellent agreement between scaled theoretical frequencies and experimentally recorded FT-IR and FT-Raman spectra. ijtsrd.comnih.gov

The vibrational modes of this compound can be assigned based on these correlational studies. Key vibrational signatures include:

N-H Vibrations: The amino group exhibits symmetric and asymmetric stretching modes, typically above 3300 cm⁻¹.

C=O Stretching: The ester carbonyl group produces a very strong and characteristic IR band, usually in the 1680-1720 cm⁻¹ region.

C-C Aromatic Stretching: The benzene ring vibrations appear in the 1400-1600 cm⁻¹ range.

C-F and C-Br Stretching: The carbon-halogen stretching modes are found at lower wavenumbers. C-F stretching is typically in the 1100-1300 cm⁻¹ range, while the heavier C-Br bond vibrates at a much lower frequency, often below 600 cm⁻¹.

The table below provides a tentative assignment of major vibrational frequencies for the title compound, based on DFT calculations performed on similar molecules. ijtsrd.comresearchgate.net

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment | |

|---|---|---|

| IR | Raman | |

| ~3450 | ~3450 | N-H asymmetric stretching |

| ~3360 | ~3360 | N-H symmetric stretching |

| ~3080 | ~3080 | Aromatic C-H stretching |

| ~1710 | ~1705 | C=O ester stretching |

| ~1620 | ~1625 | N-H scissoring / C=C aromatic stretch |

| ~1580 | ~1585 | C=C aromatic stretching |

| ~1280 | ~1275 | C-O ester stretching / C-N stretching |

| ~1250 | ~1245 | C-F stretching |

| ~550 | ~545 | C-Br stretching |

Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules, allowing for the simulation of UV-Vis absorption spectra. researchgate.netacademie-sciences.fr This analysis predicts the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., HOMO→LUMO). nih.gov

For aromatic compounds like the substituted aminobenzoates, the UV-Vis spectrum is typically characterized by intense π→π* transitions. nih.gov TD-DFT calculations on 2-amino-5-bromobenzoic acid have shown that the main absorption bands arise from electron promotion from orbitals located on the benzene ring and the amino group (HOMO) to anti-bonding orbitals distributed across the aromatic system and the carbonyl group (LUMO). researchgate.net The solvent environment is often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. academie-sciences.fr

The predicted electronic transitions for this compound, based on data from analogous systems, would likely involve a primary absorption band in the UV region.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~330-350 | > 0.2 | HOMO → LUMO | π → π |

| ~280-300 | ~0.1-0.2 | HOMO-1 → LUMO | π → π |

| ~240-260 | > 0.3 | HOMO → LUMO+1 | π → π* |

Mechanistic Studies and Reaction Pathway Prediction

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. nih.gov It involves locating the high-energy transition state (TS) structure that connects reactants and products on the potential energy surface. nih.gov By calculating the activation energy (the energy difference between the reactants and the TS), chemists can predict reaction rates and understand how catalysts, such as enzymes, function by stabilizing this transient structure. dntb.gov.ua

As of this writing, specific computational studies detailing the transition state analysis for key chemical transformations involving this compound have not been reported in the peer-reviewed literature. Such studies would be highly valuable for understanding reactions like nucleophilic aromatic substitution, ester hydrolysis, or amide bond formation where this compound acts as a key intermediate.

A hypothetical transition state analysis for a reaction, for instance, the aminolysis of the ester, would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and an amine) and the final products.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction.

Frequency Calculation: Confirming the located structure is a true transition state by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is crucial for predicting its feasibility and kinetics.

Such computational work would provide deep insight into the molecule's reactivity and guide the design of new synthetic pathways. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Computational and theoretical chemistry serves as a powerful tool for predicting and understanding the outcomes of chemical reactions. For a polysubstituted aromatic compound like this compound, theoretical studies are invaluable for elucidating the regioselectivity and stereoselectivity of its derivatization reactions. These investigations can forecast the most probable sites for electrophilic or nucleophilic attack, the steric and electronic influences of the existing substituents, and the stability of reaction intermediates and transition states.

However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific computational studies focused on the regioselectivity and stereoselectivity of derivatization reactions for this compound. While theoretical investigations have been conducted on related halogenated and aminated benzene derivatives, direct computational data, including predictive models or detailed energy profiling of reaction pathways for the title compound, are not present in the accessible research landscape.

In the absence of direct studies, theoretical principles can be applied to hypothesize the reactive behavior of this compound. The interplay of the activating amino group (-NH₂) and the deactivating but ortho-, para-directing halogen substituents (-Br, -F), along with the electron-withdrawing methyl ester group (-COOCH₃), creates a complex electronic environment on the benzene ring.

Computational methods such as Density Functional Theory (DFT) would be instrumental in quantifying the effects of these substituents. Key parameters that could be calculated to predict regioselectivity include:

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For electrophilic aromatic substitution, the site with the highest HOMO density is typically favored for attack. Conversely, for nucleophilic aromatic substitution, the site with the greatest LUMO density is the most likely target.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Negative potential areas are susceptible to electrophilic attack, while positive potential areas are prone to nucleophilic attack.

Calculation of Fukui Functions and Local Softness: These reactivity descriptors, derived from conceptual DFT, can provide a quantitative measure of the reactivity of each atomic site in the molecule towards nucleophilic, electrophilic, and radical attacks.

A hypothetical computational analysis would likely involve modeling the reaction of this compound with various reagents and calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy would correspond to the major product, thus predicting the regioselectivity.

For stereoselectivity, which becomes relevant if chiral centers are formed during derivatization, computational modeling could be used to determine the relative energies of different stereoisomeric transition states. The stereoisomer formed via the lowest energy transition state would be the predicted major product.

While these general principles of computational chemistry are well-established, their specific application to this compound has not been documented in the available literature. Therefore, detailed research findings and data tables on its regioselectivity and stereoselectivity in derivatization reactions, from a computational standpoint, cannot be provided at this time. Future computational studies are necessary to fill this knowledge gap and provide a quantitative understanding of the reactivity of this specific molecule.

Role As a Precursor in Complex Molecule Synthesis

Applications in Pharmaceutical Chemistry

In the pharmaceutical industry, the demand for novel chemical entities with high specificity and efficacy is constant. Halogenated intermediates like Methyl 4-amino-5-bromo-2-fluorobenzoate are crucial in this context. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. pharmacyjournal.orgnih.gov

This compound serves as a foundational scaffold for the synthesis of complex pharmaceutical agents. Its structure is incorporated into the core of molecules designed to interact with specific biological targets. A notable application is its use as a starting material in the synthesis of potent and selective inhibitors for enzymes implicated in disease, such as Focal Adhesion Kinase (FAK), a target in oncology. epo.org The compound provides a pre-functionalized benzene (B151609) ring that can be elaborated through sequential chemical reactions to construct the final API.

This compound is explicitly cited in patent literature as a key starting material for the synthesis of advanced intermediates targeted for drug discovery programs. For example, it is the first reactant in a multi-step synthesis to create novel inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a validated target for cancer therapy. google.comgoogle.com In these synthetic pathways, the amine and bromo groups of this compound are transformed to build more complex heterocyclic systems, demonstrating its role in generating sophisticated molecular intermediates that are not commercially available. google.comgoogle.com

Table 1: Documented Use in the Synthesis of Advanced Pharmaceutical Intermediates

| Target Class | Intermediate Synthesized From Title Compound | Relevant Patent |

|---|---|---|

| PRMT5 Inhibitors | Methyl 4-amino-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | WO2024021957A1 google.com |

While specific, comprehensive SAR studies starting from this compound are not detailed in publicly available literature, its role as a precursor for inhibitors logically extends to its use in such studies. SAR studies involve synthesizing a library of related compounds to determine how specific structural changes affect biological activity. The functional handles on this compound (amine, bromo, ester) are ideal for creating a diverse set of derivatives. For instance, the bromo group can be replaced with various aryl or alkyl groups via Suzuki or Sonogashira coupling, while the amino group can be acylated with a wide range of carboxylic acids to explore different binding interactions with a target protein. This systematic modification is fundamental to optimizing a lead compound's potency and selectivity.

Applications in Agrochemical Development

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. researchgate.netresearchgate.net Substituted aminobenzoic acids and their esters are known precursors for various pesticides. google.com

Despite the structural relevance of halogenated aminobenzoic acid derivatives in agrochemistry, there is no specific documented evidence in peer-reviewed journals or patents for the use of this compound as a direct precursor in the synthesis of novel herbicides, insecticides, or fungicides. While its isomers and related compounds serve as building blocks in this industry, the specific application of the title compound remains an area without public documentation.

Applications in Materials Science

Aromatic diamines, halogenated aromatics, and esters can be used as monomers or precursors for specialized polymers and organic electronic materials. However, a review of current scientific literature and patents shows no documented applications of this compound in the field of materials science. Its potential in this area has not been explored in publicly accessible research.

This compound is a highly functionalized aromatic compound, making it a valuable precursor in the synthesis of more complex molecules. Its structure incorporates several reactive sites: an amino group, a methyl ester group, and two halogen substituents (bromo and fluoro) on a benzene ring. This unique combination of functional groups allows it to be a versatile building block in organic synthesis.

The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, providing a handle for introducing a wide array of other functionalities. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other derivatives, enabling its participation in esterification or amidation reactions. Furthermore, the bromo and fluoro substituents can be involved in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-nitrogen bonds and the construction of elaborate molecular architectures.

Precursor for Specialty Polymers and Functional Materials with Tailored Properties

The molecular structure of this compound makes it a promising monomer for the synthesis of specialty polymers, particularly aromatic polyamides (aramids) and other functional materials. The presence of both an amino group and a methyl ester (which can be hydrolyzed to a carboxylic acid) on the same aromatic ring allows it to undergo self-polycondensation reactions. Alternatively, it can be copolymerized with other monomers, such as diamines or diacids, to produce polymers with precisely tailored properties.

The incorporation of halogen atoms—bromine and fluorine—into the polymer backbone is a key feature that can impart desirable characteristics to the resulting materials. Fluorine-containing polymers are known for their enhanced thermal stability, chemical resistance, and unique optical properties. mdpi.comresearchgate.net The trifluoromethyl group (CF3), for instance, when incorporated into polyamides, has been shown to improve solubility and optical transparency while maintaining high thermal stability. mdpi.com Similarly, the presence of bromine can enhance flame retardancy and increase the refractive index of the polymer.

The direct polycondensation of fluorinated aromatic diamines is a common method for producing high-performance aromatic polyamides. researchgate.netacs.orgresearchgate.net These polymers often exhibit excellent thermal stability and solubility in organic solvents, allowing them to be processed into films and fibers. researchgate.net The general class of aminobenzoic acids and their derivatives are recognized as important building blocks for dyes, pharmaceuticals, and functional organic materials. mdpi.com

The anticipated impact of each functional group in this compound on the properties of the resulting polymers is summarized in the table below.

| Functional Group | Potential Influence on Polymer Properties |

| Amino Group (-NH2) | Enables formation of amide linkages for polyamide synthesis. |

| Methyl Ester (-COOCH3) | Can be hydrolyzed to a carboxylic acid to also form amide linkages. |

| Aromatic Ring | Provides rigidity, thermal stability, and high strength to the polymer backbone. |

| Fluorine (-F) | Can enhance thermal stability, chemical resistance, solubility, and optical transparency. mdpi.com |

| Bromine (-Br) | Can impart flame retardancy and increase the refractive index. |

Detailed research findings on polymers synthesized from structurally similar halogenated aromatic compounds indicate that the specific placement and nature of the halogen substituents can be used to fine-tune the material's properties. For example, unsymmetrically substituted fluorinated diamines have been used to create amorphous aromatic polyamides that are soluble in common organic solvents and form highly transparent, colorless films with high glass transition temperatures. mdpi.com This suggests that polymers derived from this compound could be engineered for applications in high-performance coatings, advanced composites, and optical films where a combination of thermal stability, chemical resistance, and specific optical properties is required.

Future Research Directions and Emerging Methodologies

Sustainable and Green Synthesis Approaches for Methyl 4-amino-5-bromo-2-fluorobenzoate Production

The synthesis of functionalized aromatic compounds like this compound has traditionally relied on methods that may not align with modern principles of green chemistry. Future efforts are directed towards developing more sustainable and environmentally benign production processes. dovepress.com Key areas of focus include the use of safer solvents, minimizing waste, and utilizing more atom-economical reagents. dovepress.comresearchgate.net

One promising avenue is the adoption of solid-state reaction protocols, which can eliminate the need for toxic, high-boiling point solvents like dimethylsulfoxide (DMSO). rsc.org Mechanochemical methods, where reactions are induced by mechanical force, offer a solvent-free alternative that can lead to faster reaction times and reduced environmental impact. rsc.org For the fluorination step, research is moving away from hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) towards safer alternatives. dovepress.com Similarly, for bromination, the development of processes that use recyclable catalysts and avoid the formation of toxic byproducts is a priority.

| Aspect | Traditional Approach | Green Chemistry Approach |

| Solvents | Use of high-boiling, toxic solvents (e.g., DMSO) | Solid-state reactions, mechanochemistry, use of benign solvents (e.g., water, ethanol) rsc.org |

| Fluorinating Agents | Hazardous reagents like HF and SbF₃ dovepress.com | Safer, solid fluorinating agents; exploring enzymatic fluorination |

| Brominating Agents | Use of elemental bromine, potentially leading to hazardous byproducts | Catalytic systems with recyclable catalysts, in-situ generation of brominating species nih.govorganic-chemistry.org |

| Energy Consumption | Often requires high temperatures and prolonged reaction times | Energy-efficient methods, reactions at ambient temperatures rsc.org |

| Waste Generation | Production of significant amounts of toxic waste and byproducts | Minimal waste generation, atom-economical reactions, recycling of reagents and catalysts eurekalert.org |

This table provides a comparative overview of traditional versus green synthesis approaches applicable to the production of this compound.

Integration of Flow Chemistry and Automated Synthesis Platforms